molecular formula C23H25N3O2S B12497621 ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate

ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate

Cat. No.: B12497621
M. Wt: 407.5 g/mol
InChI Key: JSRTXLBZOVDWOS-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[44]non-4-ylidene]amino}benzoate is a complex organic compound featuring a spirocyclic structure with thioxo and diazaspiro moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions with oxalyl chloride in dry acetonitrile at elevated temperatures . This method ensures the formation of the desired spirocyclic structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and scalability. The use of catalysts and green chemistry principles can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo and diazaspiro moieties play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[44]non-4-ylidene]amino}benzoate is unique due to its specific spirocyclic structure and the presence of both thioxo and diazaspiro moieties

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 4-[[1-(4-methylphenyl)-2-sulfanylidene-1,3-diazaspiro[4.4]non-3-en-4-yl]amino]benzoate

InChI

InChI=1S/C23H25N3O2S/c1-3-28-20(27)17-8-10-18(11-9-17)24-21-23(14-4-5-15-23)26(22(29)25-21)19-12-6-16(2)7-13-19/h6-13H,3-5,14-15H2,1-2H3,(H,24,25,29)

InChI Key

JSRTXLBZOVDWOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=S)N(C23CCCC3)C4=CC=C(C=C4)C

Origin of Product

United States

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